Cxa-10

Content Navigation

CAS Number

Product Name

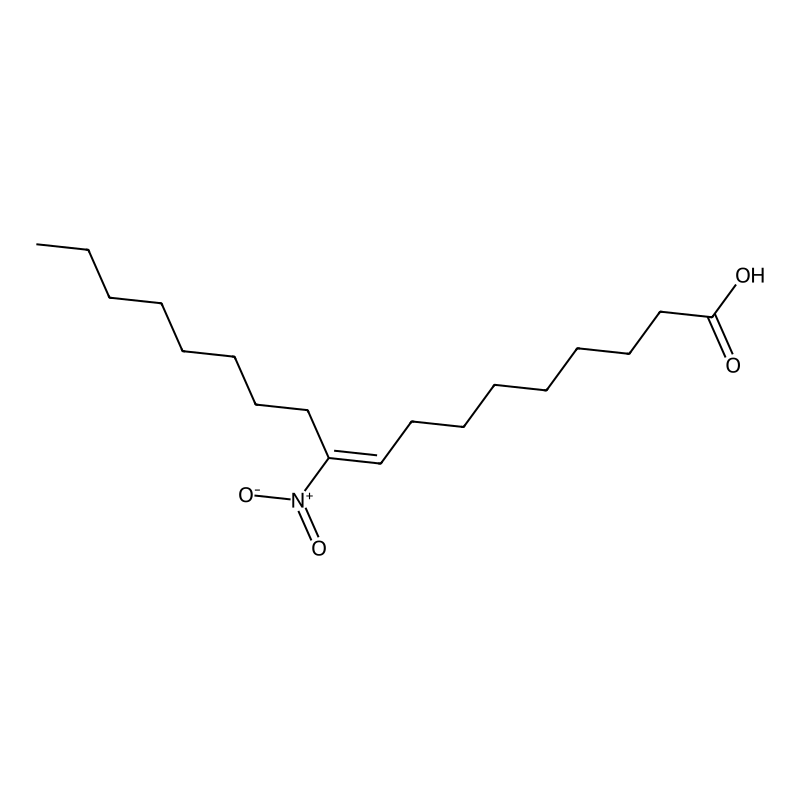

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cxa-10 (10-nitrooleic acid, CAS 875685-46-4) is a highly purified, electrophilic nitro-fatty acid (NO2-FA) that serves as a potent endogenous signaling mediator and specialized lipid excipient. Structurally characterized by a nitroalkene moiety at the C10 position, this compound functions as a reversible covalent modifier of regulatory cysteine residues via Michael addition. In procurement and material selection, Cxa-10 is prioritized over crude nitro-lipid mixtures for its standardized pharmacokinetic profile and precise dose-response reliability. It is primarily sourced for advanced lipid nanoparticle (LNP) formulation, targeted covalent inhibitor screening, and preclinical modeling of inflammatory, fibrotic, and metabolic diseases where controlled, quantifiable modulation of the Nrf2 and NF-κB pathways is required [1].

Generic substitution of Cxa-10 with un-nitrated oleic acid or mixed-isomer nitro-lipids fundamentally compromises experimental and formulation integrity. Un-nitrated oleic acid lacks the critical electrophilic nitroalkene group, rendering it completely inactive in Nrf2 stabilization and covalent protein modification assays [1]. Furthermore, while in vivo nitration produces a 1:1 mixture of 9- and 10-nitrooleic acid, procuring the generic 9(10)-nitrooleate mixture introduces unacceptable batch-to-batch variability in receptor binding kinetics and pharmacokinetic modeling. For rigorous industrial formulation—such as integrating anti-inflammatory lipids into non-viral gene delivery vectors—the ultrapure Cxa-10 regioisomer is required to ensure reproducible suppression of cGAS-STING-mediated inflammation and consistent downstream transgene expression[2].

References

- [1] Zheng R, et al. Regulation of keratinocyte expression of stress proteins and antioxidants by the electrophilic nitrofatty acids 9- and 10-nitrooleic acid. Free Radic Biol Med. 2014;67:1-9.

- [2] Patel MN, et al. Safer non-viral DNA delivery using lipid nanoparticles loaded with endogenous anti-inflammatory lipids. Nature Biotech, 2025, 44, 79–89.

Anti-Inflammatory Formulation Compatibility in Lipid Nanoparticles (LNPs)

When formulated into LNPs for plasmid DNA (pDNA) delivery, Cxa-10 actively suppresses the cGAS-STING inflammatory pathway, whereas standard mRNA-LNPs trigger acute inflammation. LNPs loaded with nitrooleic acid demonstrated significantly increased and prolonged transgene expression compared to standard un-nitrated LNP baselines[1].

| Evidence Dimension | Inflammatory response and transgene expression duration |

| Target Compound Data | Cxa-10 loaded LNPs suppress cGAS-STING activation and prolong transgene expression |

| Comparator Or Baseline | Standard mRNA-LNPs (trigger acute cGAS-STING inflammation) |

| Quantified Difference | Complete suppression of acute vector-induced inflammation with extended expression half-life |

| Conditions | In vivo pDNA delivery via LNP vectors |

Essential for gene therapy procurement seeking lipid excipients that intrinsically mitigate non-viral vector immunogenicity and improve processability.

Electrochemical Reduction and Covalent Reactivity

Cxa-10 possesses a highly reactive nitroalkene moiety with a LUMO energy of approximately -0.7 eV, allowing it to undergo rapid electrochemical reduction at -0.75 V (pH 7.4). In contrast, un-nitrated oleic acid lacks this electrophilic profile entirely, making it incapable of the Michael addition required for targeted covalent binding [1].

| Evidence Dimension | LUMO Energy and Electrochemical Reduction Potential |

| Target Compound Data | LUMO ~ -0.7 eV; Reduction at -0.75 V |

| Comparator Or Baseline | Oleic acid (No electrophilic LUMO profile; no reduction at -0.75 V) |

| Quantified Difference | Absolute presence vs. absence of electrophilic Michael addition capability |

| Conditions | Aqueous milieu (pH 7.4) electrochemical assay |

Provides the quantifiable physical chemistry basis for selecting Cxa-10 in targeted covalent inhibitor design and redox-sensitive assays.

Nrf2 Pathway Activation and Antioxidant Upregulation

In cellular assays, Cxa-10 acts as a potent electrophilic activator of the Nrf2 pathway, inducing Heme Oxygenase-1 (HO-1) expression by 9- to 55-fold. The un-nitrated baseline, oleic acid, yields 0-fold induction and is completely inactive in stabilizing Nrf2[1].

| Evidence Dimension | HO-1 mRNA and protein fold-induction |

| Target Compound Data | 9- to 55-fold induction of HO-1 |

| Comparator Or Baseline | Oleic acid (0-fold induction) |

| Quantified Difference | Minimum 900% increase in target gene expression vs. baseline |

| Conditions | Keratinocyte cellular assay (5-25 μM dosing) |

Validates Cxa-10 as a highly reliable positive control for cytoprotective and anti-inflammatory screening where standard fatty acids fail.

In Vivo Renal Protection vs. Standard of Care

In a deoxycorticosterone acetate (DOCA)-salt nephropathy model, Cxa-10 significantly decreased nephrinuria, glomerular hypertrophy, and glomerulosclerosis. The standard of care anti-hypertensive drug, enalapril, failed to provide equivalent anti-fibrotic and glomerular protection under the same in vivo conditions [1].

| Evidence Dimension | Glomerular protection and anti-fibrotic efficacy |

| Target Compound Data | Significant reduction in nephrinuria and glomerulosclerosis |

| Comparator Or Baseline | Enalapril (Failed to halt glomerular hypertrophy/fibrosis) |

| Quantified Difference | Superior preservation of renal architecture and filtration barrier integrity |

| Conditions | Uni-nephrectomized DOCA-salt mouse model |

Justifies the procurement of Cxa-10 as a superior benchmark compound in advanced renal and cardiovascular disease modeling.

Anti-Inflammatory LNP Formulation for Gene Therapy

Where this compound is the right choice: Utilizing Cxa-10 as a functional lipid excipient in lipid nanoparticles (LNPs) to actively suppress cGAS-STING activation, thereby enhancing the safety, tolerability, and expression duration of plasmid DNA (pDNA) and mRNA delivery systems [1].

Targeted Covalent Inhibitor (TCI) Screening

Where this compound is the right choice: Employing the precise -0.7 eV LUMO electrophilic properties of Cxa-10 to model reversible Michael addition to critical cysteine residues on Keap1 and NF-κB, serving as a standardized baseline for TCI assay development [2].

Preclinical Modeling of Fibrotic and Renal Diseases

Where this compound is the right choice: Using Cxa-10 as a highly standardized, renoprotective positive control in in vivo models of focal segmental glomerulosclerosis (FSGS) and pulmonary arterial hypertension (PAH), outperforming standard anti-hypertensives like enalapril in anti-fibrotic efficacy [3].

References

- [1] Patel MN, et al. Safer non-viral DNA delivery using lipid nanoparticles loaded with endogenous anti-inflammatory lipids. Nature Biotech, 2025, 44, 79–89.

- [2] Kollar J, et al. Redox properties and human serum albumin binding of nitro-oleic acid. Chem Phys Lipids. 2020.

- [3] Arbeeny CM, et al. CXA-10, a Nitrated Fatty Acid, Is Renoprotective in Deoxycorticosterone Acetate-Salt Nephropathy. J Pharmacol Exp Ther. 2019 Jun;369(3):503-510.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Gorczynski MJ, Smitherman PK, Akiyama TE, Wood HB, Berger JP, King SB, Morrow CS. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation. J Med Chem. 2009 Aug 13;52(15):4631-9. doi: 10.1021/jm900326c. PubMed PMID: 19719236; PubMed Central PMCID: PMC2741172.

Explore Compound Types